3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide
Description
The target compound features a benzamide core substituted with a 1H-imidazole ring at the 3-position. The imidazole moiety is further modified with a [(benzylcarbamoyl)methyl]sulfanyl group at its 2-position, while the benzamide’s nitrogen is linked to a 4-fluorophenylmethyl group. This structure combines pharmacophoric elements seen in enzyme inhibitors, including sulfur-containing side chains (sulfanyl) and fluorinated aromatic systems, which often enhance metabolic stability and target binding .
Properties
IUPAC Name |
3-[2-[2-(benzylamino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O2S/c27-22-11-9-20(10-12-22)17-30-25(33)21-7-4-8-23(15-21)31-14-13-28-26(31)34-18-24(32)29-16-19-5-2-1-3-6-19/h1-15H,16-18H2,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNHSSBHXVZMDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the benzylamino group: This step involves the reaction of benzylamine with an appropriate electrophile, such as benzyl chloride.
Thioether formation: The benzylamino group is then reacted with a thiol compound to form the thioether linkage.
Coupling with 4-fluorobenzylamine: The final step involves the coupling of the intermediate with 4-fluorobenzylamine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, while the benzamide moiety can form hydrogen bonds with amino acid residues. The fluorobenzyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and van der Waals forces.
Comparison with Similar Compounds
Research Findings and Implications
Role of Fluorine : The 4-fluorophenyl group in the target compound mirrors trends in kinase inhibitors () and anti-inflammatory agents (), where fluorine enhances bioavailability and binding .
Sulfur-Containing Moieties: Sulfanyl and dithiocarbamoyl groups () are critical for enzyme inhibition via covalent or non-covalent interactions. The target compound’s sulfanyl group may similarly engage cysteine residues in target proteins .
Biological Activity
The compound 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide is a complex organic molecule that exhibits potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for therapeutic applications.
Structural Characteristics
This compound features:
- An imidazole ring , which is known for its biological significance and ability to interact with various enzymes and receptors.
- A benzamide moiety , which contributes to its binding affinity and potential as an inhibitor.
- A sulfanyl group , which may participate in redox reactions, enhancing the compound's reactivity and biological interactions.
The exact mechanism of action of this compound is not fully elucidated; however, preliminary studies suggest several potential pathways:
- Inhibition of Mitotic Kinesins : Similar compounds have been shown to modulate the activity of mitotic kinesins, essential for cell division. This modulation can lead to the inhibition of cancer cell proliferation.
- Protein Binding : The imidazole ring may facilitate binding to proteins involved in cell cycle regulation, potentially disrupting normal cellular processes.
- Electrophilic Reactions : The presence of the sulfanyl group suggests that it may undergo nucleophilic substitution reactions, which could affect various biological targets.
Anticancer Properties
Research indicates that compounds structurally similar to This compound exhibit significant anticancer activity. For instance:
- Compounds with imidazole rings have been documented to inhibit cancer cell growth effectively by targeting key regulatory proteins in the cell cycle .
- In vitro studies have shown that these compounds can induce apoptosis in cancer cells, characterized by morphological changes such as cell shrinkage and chromatin condensation .
Interaction Studies
Interaction studies using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are crucial for understanding how this compound interacts with its biological targets. These studies have indicated:
- Binding affinities to specific proteins involved in tumor growth and metastasis.
- Potential competitive inhibition against known substrates of target proteins.
Case Studies
Several case studies highlight the efficacy of similar compounds:
- Study on Benzamide Derivatives : A series of benzamide derivatives were synthesized and evaluated for their anticancer properties. One compound demonstrated IC50 values in the nanomolar range against breast adenocarcinoma cells, indicating potent cytotoxicity .
- Imidazole-Based Compounds : Research on imidazole-containing compounds revealed their ability to inhibit farnesyltransferase, an enzyme involved in cancer cell signaling pathways. This inhibition led to decreased proliferation in various cancer cell lines .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing 3-(2-{[(benzylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)-N-[(4-fluorophenyl)methyl]benzamide, and how can intermediates be validated?
- Answer : The synthesis involves multi-step reactions, including condensation of benzylcarbamoylmethyl thiol with imidazole precursors, followed by coupling to the 4-fluorobenzylamine moiety. Key intermediates (e.g., benzylcarbamoylmethyl thiol derivatives) should be characterized via -NMR and -NMR to confirm regiochemistry and purity. For example, -NMR peaks for imidazole protons typically appear at δ 7.2–7.8 ppm, while sulfanyl protons resonate near δ 3.5–4.0 ppm . IR spectroscopy can validate carbonyl (C=O, ~1650–1700 cm) and sulfanyl (C-S, ~650–700 cm) functional groups .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Answer :
- NMR : - and -NMR resolve electronic environments of the imidazole, benzamide, and fluorophenyl groups. Aromatic protons in the 4-fluorophenyl moiety show splitting patterns (e.g., doublets at δ 7.1–7.4 ppm due to ) .
- X-ray crystallography : Single-crystal analysis confirms bond angles, dihedral planes (e.g., 85–90° between imidazole and benzamide rings), and non-covalent interactions (e.g., C-H···O hydrogen bonds) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z ~476.5) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yield and purity for this compound?
- Answer : Use a fractional factorial design to screen variables (e.g., temperature, solvent polarity, catalyst loading). For example, optimize the thiol-imidazole coupling step by varying DMF/THF ratios (60–80°C) and monitoring yield via HPLC. Response surface modeling (e.g., Central Composite Design) identifies optimal conditions, reducing side products like disulfide byproducts .
Q. What strategies resolve contradictions between computational (DFT) and experimental spectroscopic data?
- Answer : Discrepancies in NMR chemical shifts (e.g., imidazole C-2 vs. C-4 positions) can arise from solvent effects or dynamic proton exchange. Cross-validate with:
- Solvent titration : Compare DMSO-d vs. CDCl shifts to assess hydrogen bonding impacts .
- Variable-temperature NMR : Identify broadening/rearrangement of peaks due to tautomerism in the imidazole ring .
- DFT refinement : Include implicit solvent models (e.g., PCM) and compare Boltzmann-weighted conformational ensembles with experimental data .
Q. What mechanistic insights guide the compound’s reactivity in biological assays?
- Answer : The sulfanyl group enhances nucleophilic susceptibility (e.g., thiol-disulfide exchange in enzyme inhibition studies). Fluorine’s electron-withdrawing effect stabilizes the benzamide’s π-stacking with protein targets. Use stopped-flow kinetics or ITC to quantify binding constants (K) with enzymes like cytochrome P450, where logP (~3.5) and polar surface area (~90 Å) influence membrane permeability .
Safety and Handling
Q. What safety protocols are essential for handling sulfanyl- and fluorophenyl-containing compounds?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
